molecular formula C25H19ClN4O3S B2651058 2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 536713-46-9

2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2651058
CAS No.: 536713-46-9
M. Wt: 490.96
InChI Key: QSUXBBAYUWBBFG-UHFFFAOYSA-N
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Description

2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a key chemical intermediate for the synthesis of novel Stimulator of Interferon Genes (STING) receptor agonists. These agonists are a major focus in immuno-oncology research, as targeted activation of the STING pathway can potently initiate innate immune responses and promote anti-tumor immunity. The compound's structure, featuring a pyrimido[5,4-b]indole core, serves as a central scaffold for developing non-nucleotide STING activators that offer potential advantages over natural cyclic dinucleotides, such as enhanced metabolic stability and cell permeability. Its research value lies in its utility for structure-activity relationship (SAR) studies aimed at optimizing potency and physicochemical properties of next-generation immunotherapeutics. Consequently, this molecule is for investigational use in developing treatments for various cancers and exploring the fundamental mechanisms of cytosolic DNA sensing and interferon-driven immune activation.

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S/c1-33-18-9-5-7-16(13-18)27-21(31)14-34-25-29-22-19-10-2-3-11-20(19)28-23(22)24(32)30(25)17-8-4-6-15(26)12-17/h2-13,28H,14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUXBBAYUWBBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves multiple steps. The process typically starts with the preparation of the indole nucleus, followed by the introduction of the chlorophenyl group and the formation of the pyrimidoindole structure. The final step involves the attachment of the sulfanyl and acetamide groups. Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyrimidine derivatives. Compounds similar to 2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide have shown significant antibacterial and antifungal activities. For instance:

  • A study indicated that pyrimidine derivatives exhibit potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Specific derivatives have been reported to be more effective than traditional antibiotics like chloramphenicol .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Pyrimidine-based compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example:

  • Certain pyrimidine derivatives have shown efficacy against various cancer cell lines by targeting specific pathways involved in cell proliferation and survival .

Neuroprotective Effects

Emerging research indicates that certain derivatives of pyrimidines may exhibit neuroprotective properties. They could potentially be developed for treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like This compound . Modifications of substituents on the pyrimidine ring and phenyl groups can significantly affect their pharmacological profiles:

  • The presence of electron-withdrawing groups (like chlorine) enhances antibacterial activity by increasing the lipophilicity and bioavailability of the compound .
  • Methoxy substitutions have been associated with improved interactions at biological targets, enhancing efficacy against specific pathogens .

Case Studies

Several studies have documented the effectiveness of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A recent study demonstrated that a series of pyrimidine derivatives exhibited broad-spectrum antimicrobial activity with minimal cytotoxicity to human cells .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines showed that modifications to the pyrimidine scaffold led to increased apoptosis rates compared to controls .

Mechanism of Action

The mechanism of action of 2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Substituent Variations vs. Target Compound Key Properties/Activities Source
Target Compound C₂₅H₁₉ClN₄O₃S* ~490.96* Reference TLR4 selectivity (inferred)
2-{[3-(4-Chlorophenyl)-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide C₂₅H₁₉ClN₄O₃S 490.96 4-Cl vs. 3-Cl on phenyl ring Likely altered binding affinity
N-(4-Ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl}acetamide C₂₆H₂₃N₄O₃S 487.54 4-Ethylphenyl vs. 3-methoxyphenyl on acetamide Increased lipophilicity
2-{[3-Methyl-4-oxo-pyrimidoindol-2-yl]sulfanyl}-N-(4-trifluoromethoxyphenyl)acetamide C₂₁H₁₆F₃N₄O₃S 485.43 3-Methyl on pyrimidoindole; CF₃O on acetamide Enhanced electron-withdrawing effects
N-(3-Chlorophenyl)-2-{[4-oxo-3-phenyl-pyrimidoindol-2-yl]sulfanyl}acetamide (Compound 27 ) C₂₃H₁₇ClN₄O₂S 456.92 Phenyl vs. 3-Cl-phenyl on pyrimidoindole Reduced steric hindrance

*Note: Exact molecular weight for the target compound is inferred from positional isomer data in .

Key Observations:

Chlorophenyl Positional Isomerism : The 3-chlorophenyl substituent (target) vs. 4-chlorophenyl () alters electronic and steric profiles. The 3-Cl derivative may exhibit distinct binding modes in biological targets due to meta-substitution effects .

Acetamide N-Substituents: The 3-methoxyphenyl group (target) provides moderate electron donation and polarity, balancing solubility and membrane permeability.

Pyrimidoindole Core Modifications :

  • Methylation at position 3 () reduces steric hindrance compared to aryl substituents, possibly enhancing synthetic accessibility.
  • Replacement of the chlorophenyl group with phenyl () simplifies the structure but may diminish target specificity .

Table 2: Comparative Physicochemical Data

Property Target Compound 4-Cl Isomer N-(4-Ethylphenyl) Derivative
Molecular Weight ~490.96 490.96 487.54
LogP (Predicted) ~3.8* 3.9 4.2
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 7 7 7

*Predicted using analogous structures.

Biological Activity

The compound 2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C18H17ClN2O2SC_{18}H_{17}ClN_2O_2S, with a molecular weight of approximately 356.85 g/mol. The structure features a pyrimido-indole core with a sulfanyl group and methoxyphenyl acetamide substituent, which are critical for its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For example:

  • In vitro studies have shown that related pyrimidine derivatives possess activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal potential of compounds related to the target molecule has also been explored:

  • Research indicates that certain pyrimidine derivatives exhibit antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus, with MIC values reported as low as 0.5 μg/mL . This suggests that our compound may exhibit similar antifungal properties due to its structural characteristics.

Anticancer Properties

The anticancer activity of this compound is particularly noteworthy:

  • Studies have demonstrated that derivatives containing the indole and pyrimidine frameworks can inhibit cancer cell proliferation. For instance, compounds similar to the target molecule have shown cytotoxic effects in various cancer cell lines, with IC50 values ranging from 10 to 30 μM .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfanyl group may play a role in inhibiting key enzymes involved in bacterial cell wall synthesis or fungal growth.
  • DNA Interaction : The indole moiety is known to intercalate into DNA, potentially disrupting replication and transcription processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cells, leading to apoptosis in cancerous cells .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsMIC/IC50 RangeReference
AntibacterialStaphylococcus aureus0.125 - 8 μg/mL
AntifungalCandida albicans0.5 - 4 μg/mL
AnticancerVarious cancer cell lines10 - 30 μM

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of a series of pyrimidine derivatives against E. coli and found that modifications at the phenyl ring significantly enhanced activity, suggesting potential for our target compound .
  • Anticancer Activity : Another investigation into indole-based compounds revealed that specific substitutions could lead to enhanced cytotoxicity against breast cancer cells, indicating that our compound may similarly affect tumor growth through targeted modifications .

Q & A

Q. What synthetic methodologies are employed to prepare this compound, and how are intermediates characterized?

The compound is synthesized via coupling reactions using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation. For example, substituted pyrimidoindole cores are functionalized with thioacetamide groups under controlled conditions (e.g., anhydrous DMF, 0°C to room temperature) . Intermediates and final products are purified via reverse-phase chromatography (C18 column, water:methanol gradient) and characterized using:

  • 1H/13C NMR : To confirm substituent integration and chemical environment.
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight and purity (e.g., observed [M+H]+ matching calculated values within 2 ppm) .

Q. How is the crystal structure of this compound resolved, and which software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is employed, with data collected on instruments like the Bruker SMART APEXII. The SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) is standard for small-molecule crystallography. Key parameters include:

  • Space group : Monoclinic (e.g., P21/c for analogous structures).
  • Unit cell dimensions : a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76° .
  • Refinement metrics : R1 < 0.05 for high-resolution datasets .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Contradictions may arise from variability in:

  • Assay conditions : Buffer composition, cell lines, or ligand concentrations (e.g., TLR4 activity assays using HEK293 vs. primary macrophages) .
  • Compound purity : Residual solvents or unreacted intermediates (detected via HPLC-UV/ELSD). Mitigation strategies include:
  • Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) and functional readouts (e.g., NF-κB luciferase reporter assays).
  • Batch-to-batch reproducibility : Standardize synthetic protocols and characterize each batch via NMR and LC-MS .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) as a TLR4 ligand?

SAR studies involve systematic modifications to the pyrimidoindole core and substituents. Key steps include:

  • Substituent variation : Replace the 3-chlorophenyl group with electron-withdrawing/donating groups (e.g., 4-fluorophenyl, 3-methoxyphenyl) to assess ligand-receptor binding .
  • Functional assays : Measure TLR4 activation via IL-6/IL-8 release in human PBMCs (peripheral blood mononuclear cells) or murine splenocytes .
  • Computational modeling : Docking studies (AutoDock Vina) using TLR4/MD-2 complex (PDB: 3FXI) to predict binding modes .

Methodological Tables

Q. Table 1: Synthetic Conditions for Pyrimidoindole Derivatives

StepReagents/ConditionsCharacterization MethodReference
Core synthesisHATU, DMF, 0°C→RT1H NMR (400 MHz, DMSO-d6)
Thioacetamide couplingK2CO3, DCM, 24hHRMS (ESI-TOF)
PurificationReverse-phase C18 (H2O:MeOH)HPLC-UV (λ = 254 nm)

Q. Table 2: Crystallographic Data for Analogous Acetamide Derivatives

ParameterValueReference
Space groupP21/c
a, b, c (Å)18.220, 8.118, 19.628
β (°)108.76
R1 (I > 2σ(I))0.050

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